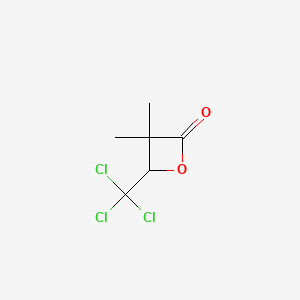
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one is a chemical compound with the molecular formula C6H7Cl3O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a trichloromethyl group and two methyl groups attached to the oxetane ring. It has various applications in scientific research and industry due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one typically involves the reaction of trichloromethyl ketone with a suitable reagent to form the oxetane ring. One common method is the cyclization of trichloromethyl ketone with a base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an inert solvent like diethyl ether or benzene to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules. The oxetane ring can also undergo ring-opening reactions, which are useful in polymerization and other industrial processes.
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one can be compared with other oxetane derivatives, such as:
3,3-Dimethyl-4-(chloromethyl)oxetan-2-one: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
3,3-Dimethyl-4-(bromomethyl)oxetan-2-one: Contains a bromomethyl group, which affects its reactivity and applications.
3,3-Dimethyl-4-(iodomethyl)oxetan-2-one: The iodomethyl group provides different reactivity patterns compared to the trichloromethyl group.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
15347-83-8 |
|---|---|
Formule moléculaire |
C6H7Cl3O2 |
Poids moléculaire |
217.5 g/mol |
Nom IUPAC |
3,3-dimethyl-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C6H7Cl3O2/c1-5(2)3(6(7,8)9)11-4(5)10/h3H,1-2H3 |
Clé InChI |
SHSQYPREIQYABE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC1=O)C(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


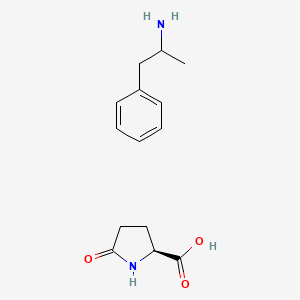
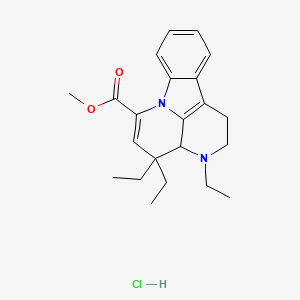
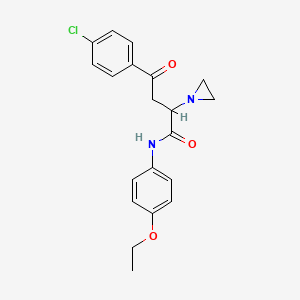

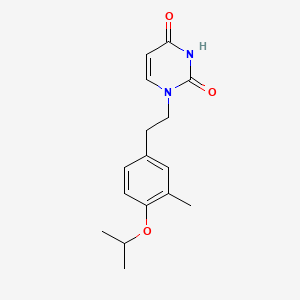
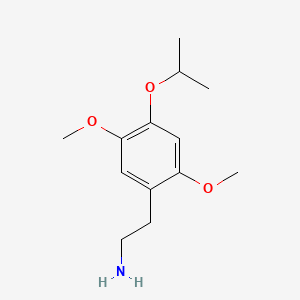
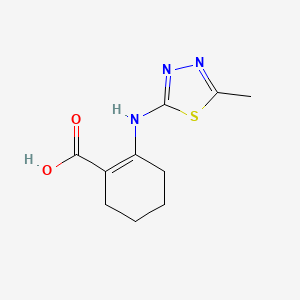
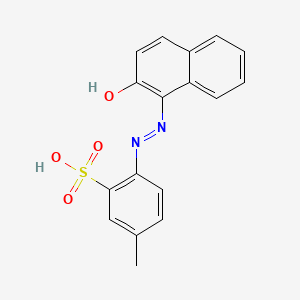
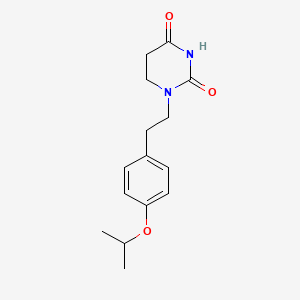
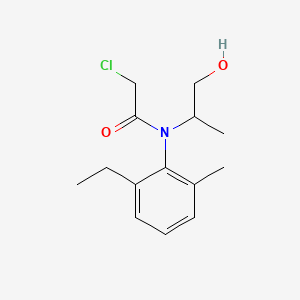
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
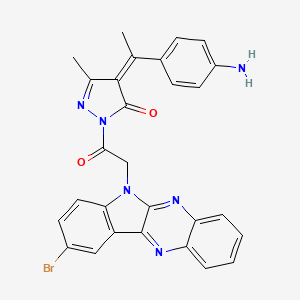
![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
